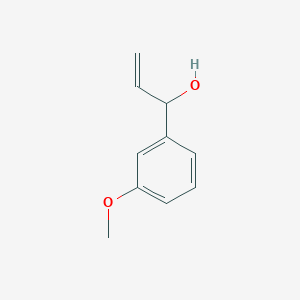

1-(3-Methoxyphenyl)prop-2-en-1-ol

Description

1-(3-Methoxyphenyl)prop-2-en-1-ol is a secondary alcohol featuring a propenol (prop-2-en-1-ol) backbone substituted with a 3-methoxyphenyl group at the hydroxyl-bearing carbon. The methoxy group at the meta-position of the aromatic ring introduces electron-donating effects, influencing the compound’s electronic distribution, solubility, and reactivity. This structure is pivotal in synthetic chemistry, particularly in annulation reactions and as a precursor for bioactive molecules, as seen in analogs like chalcones and heterocyclic systems .

Properties

IUPAC Name |

1-(3-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDESMAFLUNEGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297566 | |

| Record name | α-Ethenyl-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58824-50-3 | |

| Record name | α-Ethenyl-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58824-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethenyl-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenylpropen-1-ol derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), which plays a role in neuroinflammation and neurodegeneration . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 1-(3-Methoxyphenyl)prop-2-en-1-ol, differing in substituent position, functional groups, or aromatic systems. Key comparisons are summarized in Table 1.

Substituent Position and Electronic Effects

- 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol (CAS: 80868-64-0): The methoxy group shifts to the para-position, and a methyl group is added at the 2-position of the phenyl ring. Such positional changes may also influence hydrogen-bonding patterns in crystal packing .

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS: 10535-17-8): The additional methoxy and diol groups enhance polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents. The extended structure may also confer higher thermal stability compared to simpler allylic alcohols .

Functional Group Modifications

- 1-(N,N-Dimethylamino)prop-2-en-1-ol: Replacement of the aromatic ring with a dimethylamino group transforms the electronic profile from aromatic to aliphatic.

- 1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol (CAS: 2011817-64-2): Introduction of a chloro group (electron-withdrawing) at the 5-position and a methyl branch on the propanol chain creates steric and electronic contrasts. The chloro group may enhance electrophilic substitution resistance but reduce solubility in nonpolar media compared to the purely methoxy-substituted analog .

Extended Aromatic Systems

- 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one: Incorporation of a quinoline ring and ketone group introduces conjugation and planar rigidity.

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one :

Multiple hydroxyl groups enable extensive hydrogen bonding, increasing melting points and stability in aqueous environments. The ketone group alters redox behavior, making this compound more reactive in condensation reactions than the alcohol-focused target molecule .

Table 1: Structural and Functional Comparison of Selected Analogs

Research Findings and Implications

- Reactivity in Annulation Reactions: The allylic alcohol group in this compound facilitates cyclization reactions, as seen in analogs like 1-(2-aminophenyl)prop-2-en-1-ol, which undergoes efficient [4+2] heterocyclization to form tetrahydroquinolines .

- Hydrogen-Bonding Networks : The hydroxyl and methoxy groups enable diverse hydrogen-bonding motifs, critical in crystal engineering. For example, Etter’s graph-set analysis highlights how such groups direct molecular aggregation .

Biological Activity

1-(3-Methoxyphenyl)prop-2-en-1-ol, also known as a methoxyphenyl derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a prop-2-en-1-ol backbone with a methoxy group attached to a phenyl ring. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) and gastric cancer cells. It disrupts key signaling pathways involved in cell growth and survival.

- Tubulin Interaction : Similar to other compounds in its class, it may interact with tubulin, leading to inhibition of microtubule polymerization. This action can result in cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Effects

The antiproliferative activity of this compound has been quantified in several studies. Here are some notable findings:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 10 - 33 | Inhibition of tubulin polymerization |

| MDA-MB-231 (triple-negative breast cancer) | 23 - 33 | Apoptosis induction via G2/M arrest |

| HER2-positive gastric cancer | Not specified | Disruption of ELF3-MED23 interaction |

These results indicate that the compound is particularly potent against breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like CA-4 .

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

- Breast Cancer Study : In vitro studies using MCF-7 cells showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry confirmed these findings, indicating a promising avenue for further development as an anticancer agent .

- Gastric Cancer Research : In gastric cancer models, the compound was found to effectively downregulate HER2 expression, which is critical for the proliferation of HER2-positive tumors. This suggests that it could be beneficial for patients who are resistant to traditional HER2-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.